1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid
Description
1-{[(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid is a chiral organic compound characterized by a tert-butoxycarbonyl (Boc)-protected tetrahydroisoquinoline moiety linked via a carbonyl group to a piperidine-4-carboxylic acid backbone. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes.
Properties
IUPAC Name |
1-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(27)23-13-16-7-5-4-6-15(16)12-17(23)18(24)22-10-8-14(9-11-22)19(25)26/h4-7,14,17H,8-13H2,1-3H3,(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFVZVGVTVPTMT-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may begin with the preparation of the Boc-protected tetrahydroisoquinolinyl intermediate, followed by acylation reactions to couple it with the piperidine-4-carboxylic acid.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of the compound, often employing automated reaction monitoring, large-scale reactors, and enhanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes various organic reactions, including:
Oxidation and Reduction: Modification of the functional groups within the compound.
Substitution Reactions: Particularly nucleophilic substitution, which allows for modifications of the tetrahydroisoquinoline moiety.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis.
Common Reagents and Conditions Used: Reagents such as trifluoroacetic acid (TFA) for deprotecting Boc groups, and oxidizing agents like hydrogen peroxide or sodium hypochlorite are commonly used. Reaction conditions can range from room temperature to moderately high temperatures under controlled pH conditions.
Major Products Formed from These Reactions: The major products formed from these reactions include deprotected tetrahydroisoquinolinyl derivatives and various substituted piperidine-4-carboxylic acids, depending on the specific reagents and conditions employed.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research has indicated that derivatives of tetrahydroisoquinolines exhibit potent anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in cancer therapy is still under investigation but shows promise based on structural analogs.
- Neurological Effects : Compounds containing piperidine and isoquinoline structures have been studied for their effects on neurological disorders. They may act as potential agents for treating conditions such as Parkinson's disease and depression by modulating neurotransmitter systems . The specific interactions of this compound with neurotransmitter receptors could be a focal point for future research.
- Antimicrobial Activity : The compound's potential as an antimicrobial agent is supported by studies showing that similar structures can exhibit activity against various bacterial strains. The incorporation of the piperidine moiety has been linked to enhanced antibacterial properties . This application could lead to the development of new antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid involves several steps, including the formation of the tetrahydroisoquinoline core followed by the introduction of the piperidine ring. Understanding the SAR is critical for optimizing its biological activity. Modifications to the tert-butoxycarbonyl group or variations in the piperidine substituents can significantly influence its pharmacological profile .
Case Study 1: Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that derivatives of this compound can induce apoptosis in prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Case Study 2: Neuroprotective Effects
A study exploring neuroprotective effects demonstrated that similar compounds could reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage plays a critical role .
Mechanism of Action
The mechanism by which 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid exerts its effects largely depends on its specific derivatives and applications. Generally, it may interact with molecular targets such as enzymes, receptors, and ion channels, modifying their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Structural and Functional Insights
Impact of Substituents: The tetrahydroisoquinoline moiety in the target compound provides a rigid, planar structure compared to phenyl or thiazole groups in analogs. This rigidity may enhance binding affinity to aromatic-rich enzymatic pockets .
Stereochemical Considerations :
- The 3S configuration in the target compound contrasts with the 4R configuration in 652971-20-5. Such stereochemical differences can drastically alter pharmacokinetic profiles and target selectivity .
Safety Profiles :
- Boc-protected piperidines with phenyl groups (e.g., 652971-20-5) exhibit moderate toxicity (Category 4 oral toxicity), suggesting similar precautions are warranted for the target compound .
Synthetic Challenges: The spiroheterocyclic tetrahydroisoquinoline derivatives (e.g., ) require specialized methods like X-ray crystallography for structural confirmation, underscoring the importance of advanced analytical techniques for the target compound .
Biological Activity
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₅H₁₈N₂O₄. Its structure includes a piperidine ring and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 290.32 g/mol |
| Melting Point | 131°C |
| Solubility | Soluble in DMSO |
| LogP | 2.98 |
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, tetrahydroisoquinoline derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress. In vitro studies have shown that it can enhance the survival of neurons under oxidative conditions, suggesting its potential in treating neurodegenerative diseases .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
The biological activities of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It likely affects signaling pathways related to cell survival and inflammation.
- Interaction with Receptors : The structural features enable it to interact with various receptors, influencing neuronal signaling and immune responses.
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth inhibition compared to controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers.
- Neuroprotection Studies : A study involving cultured neuronal cells exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased levels of neuroprotective factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
